molecular formula C10H9NO B036942 4-Hydroxy-2-methylquinoline CAS No. 5660-24-2

4-Hydroxy-2-methylquinoline

Cat. No.: B036942
CAS No.: 5660-24-2
M. Wt: 159.18 g/mol
InChI Key: NWINIEGDLHHNLH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylquinoline is a heterocyclic organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a hydroxyl group at the fourth position and a methyl group at the second position. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylquinoline can be achieved through several methods. One common approach involves the reaction of anilines with malonic acid equivalents. Another method includes the reaction of anthranilic acid derivatives . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as recrystallization and solvent extraction are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various halogenated quinoline compounds .

Comparison with Similar Compounds

  • 2-Hydroxy-4-methylquinoline
  • 4-Hydroxyquinoline
  • 2,4-Dihydroxyquinoline

Comparison: 4-Hydroxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Hydroxy-4-methylquinoline, it has a hydroxyl group at the fourth position instead of the second, leading to different reactivity and applications .

Properties

IUPAC Name

2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINIEGDLHHNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209515
Record name 2-Methylquinolin-4-ol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

607-67-0
Record name 4-Hydroxy-2-methylquinoline
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Record name 2-Methylquinolin-4-ol
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Record name 4-Hydroxy-2-methylquinoline
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Record name 2-Methylquinolin-4-ol
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Record name 2-methylquinolin-4-ol
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Synthesis routes and methods I

Procedure details

Condensation of 4-chloro-3-methoxy aniline and ethyl acetoacetate followed by thermal cyclization provided 2-methyl-4-quinolone 1 via Conrad-Limpach synthesis. Iodination of 1 with iodine in saturated aqueous potassium iodide solution and n-butylamine provided the 3-iodo-4-quinolone 2. Copper-mediated coupling of 4-bromophenol and 4-trifluoromethoxyphenyl boronic acid with Hunig's base and pyridine afforded the diaryl ether 4. Reaction of the lithium anion of 4 with boron triisopropoxide followed by acidic hydrolysis of the resulting boronic ester provided the boronic acid 5. Suzuki-Miyaura reaction of the 3-iodo-4-quinolone 2 with the boronic acid 5 resulted in difficult to separate mixtures of quinolone starting material and product. This difficulty in separation was likely the result of a combination of pi-stacking and intermolecular hydrogen bonding typical of 4-quinolones. A functional group protection strategy involving the 4-position alcohol was devised that would alleviate this problem by mitigating intermolecular hydrogen bonding. To this end 4-O-carbonates and 4-O-acetates were prepared, but these were found to be labile under Suzuki-Miyaura reaction conditions. A more robust protecting group, a 4-O-ethyl ether, was shown to be stable under these reaction conditions, yet reactive enough to be selectively removed in the presence of an aryl methoxy moiety. The 3-iodo-quinolone 2 was reacted with ethyl iodide and potassium carbonate to give the corresponding ethyl ether 3. Suzuki-Miyaura coupling of 3 with 4-phenoxyphenylboronic acid using palladium tetrakis triphenylphosphine and aqueous potassium carbonate provided 3 in very good yield. ELQ-300 was obtained in quantitative yield by heating the ethyl ether 3 in 30% hydrobromic acid in acetic acid.
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Synthesis routes and methods II

Procedure details

(Example 2): 4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride, m.p. 184°-186° C.; NMR (d6 -DMSO): 2.93(s,3H), 5.67(s,2H), 7.38-7.72(m,8H), 7.77(dd,1H), 7.84(dd,1H), 8.08(dt,1H), 8.29(d,1H), 8.33(d,1H); mass spectrum (-ve FAB, DMSO/m-nitrobenzyl alcohol)(NBA): 368 (M-H)- ; microanalysis found: C,71.2; H,5.0; N,3.6; Cl, 8.6%, C24H19NO3.HCl requires:C,71.0; H,5.0; N,3.5; Cl,8.7%; starting from methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate, obtained as a solid, m p 146° C.; NMR: 2.71(s,3H), 3.67(s,3H), 5.33(s,2H), 6.74(s,1H), 7.3-7.6(complex m,8H), 7.68(dt,1H), 7.87(dd,1H), 7.98(d,1H), 8.23(dd,1H); itself obtained from 2-methyl-4-quinolone, using analogous procedures to those described in Example 1;
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4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
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methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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